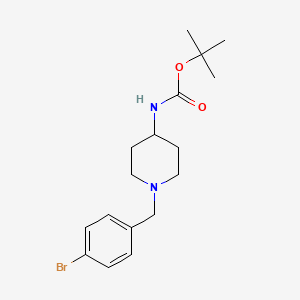

tert-Butyl 1-(4-bromobenzyl)piperidin-4-ylcarbamate

Description

tert-Butyl 1-(4-bromobenzyl)piperidin-4-ylcarbamate is a carbamate-protected piperidine derivative with a 4-bromobenzyl substituent. It serves as a key intermediate in medicinal chemistry for synthesizing bioactive molecules, particularly in studies targeting neuroprotective, anti-prion, and anticholinesterase agents . The compound is synthesized via alkylation of tert-butyl piperidin-4-ylcarbamate with 4-bromobenzyl halides under reflux conditions in tetrahydrofuran (THF) or dichloromethane (DCM), followed by Boc deprotection using trifluoroacetic acid (TFA) or HCl . Its molecular weight is 369.30 g/mol (CAS: 1286266-09-8), with a purity of ≥95% .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[1-[(4-bromophenyl)methyl]piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)19-15-8-10-20(11-9-15)12-13-4-6-14(18)7-5-13/h4-7,15H,8-12H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROWWMOQDRCQGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901128692 | |

| Record name | Carbamic acid, N-[1-[(4-bromophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901128692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286266-09-8 | |

| Record name | Carbamic acid, N-[1-[(4-bromophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286266-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[1-[(4-bromophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901128692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with piperidine, which is then protected with a tert-butyl carbamate group.

Bromobenzylation: The protected piperidine is then subjected to bromobenzylation using 4-bromobenzyl bromide under basic conditions.

Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in the 4-bromobenzyl group can undergo nucleophilic substitution reactions.

Oxidation and Reduction: The piperidine ring can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction.

Major Products:

Substitution Products: Depending on the nucleophile, products such as azides or nitriles can be formed.

Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.

Reduction Products: Reduction can yield amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that tert-butyl 1-(4-bromobenzyl)piperidin-4-ylcarbamate exhibits promising anticancer properties. It has been shown to interact effectively with specific cancer cell lines, potentially inhibiting tumor growth through various mechanisms:

- Mechanism of Action : Preliminary data suggest that the compound may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

- Targeted Research : Investigations into its binding affinity with cancer-related proteins are ongoing, with early results showing significant interactions that warrant further exploration.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy, particularly against Gram-positive bacteria. Key findings include:

- Activity Against Drug-resistant Strains : It has demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78-3.125 μg/mL), comparable to established antibiotics like vancomycin .

- Selectivity : The compound exhibits selectivity over mammalian cells, suggesting a favorable therapeutic index that minimizes potential side effects .

Synthesis and Chemical Modulation

The synthesis of this compound typically involves multi-step processes that allow for the introduction of various substituents to enhance biological activity. Key synthetic pathways include:

- Nucleophilic Aromatic Substitution : This method can modify the bromobenzyl group, introducing different substituents that may alter pharmacological profiles.

- Carbamate Hydrolysis : Under acidic or basic conditions, the carbamate group can be hydrolyzed, releasing the piperidine moiety and allowing for the formation of derivatives with potentially different biological activities .

Comparative Analysis with Related Compounds

The unique structure of this compound can be compared with several related compounds to highlight its distinct features:

| Compound Name | Similarity | Key Features |

|---|---|---|

| Tert-butyl piperidin-4-ylcarbamate | 0.98 | Lacks bromobenzyl group; simpler structure |

| Tert-butyl (4-methylpiperidin-4-yl)carbamate | 0.96 | Methyl substitution instead of bromobenzyl |

| Tert-butyl piperidin-4-ylcarbamate hydrochloride | 0.98 | Salt form; altered solubility profile |

| Tert-butyl 4-(methylamino)piperidine-1-carboxylate | 0.91 | Contains methylamino group; different biological properties |

These comparisons illustrate how the bromobenzyl substitution imparts unique biological activities and therapeutic potentials to this compound.

Case Studies and Research Findings

Several studies have focused on the applications of this compound in drug development:

- Inhibition of NLRP3 Inflammasome : Research has explored its role as an inhibitor of NLRP3-dependent interleukin release, which is crucial in inflammatory responses . This could position the compound as a candidate for treating inflammatory diseases.

- Beta-lactamase Inhibition : The compound serves as an intermediate in synthesizing beta-lactamase inhibitors, which are vital for overcoming antibiotic resistance in bacterial infections .

Mechanism of Action

Molecular Targets and Pathways:

- The compound primarily targets Gram-positive bacteria, including drug-resistant strains such as Staphylococcus aureus and Enterococcus faecium.

- It induces depolarization of the bacterial cytoplasmic membrane, leading to dissipation of the membrane potential, which is its mechanism of antibacterial action.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Bromo and chloro substituents (electron-withdrawing) may reduce electron density on the aromatic ring compared to methyl or methoxy groups (electron-donating), influencing reactivity in downstream coupling reactions .

- Synthetic Efficiency : The 4-methyl derivative achieved the highest yield (95%), suggesting steric and electronic factors favor alkylation with methyl-substituted benzyl halides .

Alkyl Chain Variants

Key Observations :

- Chain Length : Longer alkyl chains (e.g., 3-phenylpropyl) reduce yields compared to shorter chains (e.g., phenethyl), likely due to steric hindrance during alkylation .

Heterocyclic and Functionalized Analogs

Key Observations :

- Stability Issues: The 4-cyanobenzoyl analog was discontinued, possibly due to hydrolysis susceptibility of the ketone group .

- Diverse Applications : Pyridine-linked analogs are explored in antiviral and kinase inhibitor research, highlighting scaffold versatility .

Biological Activity

Overview

tert-Butyl 1-(4-bromobenzyl)piperidin-4-ylcarbamate is a synthetic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a piperidine ring, a tert-butyl group, and a 4-bromobenzyl substituent, which contribute to its unique properties and therapeutic potential.

- Molecular Formula : C_{18}H_{24}BrN_{2}O_{2}

- Molar Mass : 383.32 g/mol

- CAS Number : 1286266-09-8

The structural characteristics of this compound suggest it may exhibit significant biological activity due to the presence of the bromobenzyl group, which can influence its interaction with various biological targets.

Antimicrobial Properties

Research indicates that this compound demonstrates notable antimicrobial activity. In vitro studies have shown effectiveness against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a therapeutic agent against resistant strains .

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. It has been evaluated in various cancer cell lines, showing potential cytotoxic effects. For instance, the compound's ability to inhibit cell proliferation in breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) has been noted, indicating its role as a possible candidate for further development in cancer therapy .

The mechanism through which this compound exerts its biological effects is still under investigation. Initial findings suggest that it interacts with specific enzymes or receptors involved in bacterial metabolism and cancer cell proliferation. Binding affinity studies have indicated effective interactions with bacterial enzymes, leading to bactericidal effects .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

| Compound Name | Similarity | Key Features |

|---|---|---|

| Tert-butyl piperidin-4-ylcarbamate | 0.98 | Lacks bromobenzyl group; simpler structure |

| Tert-butyl (4-methylpiperidin-4-yl)carbamate | 0.96 | Methyl substitution instead of bromobenzyl |

| Tert-butyl piperidin-4-ylcarbamate hydrochloride | 0.98 | Salt form; altered solubility profile |

| Tert-butyl 4-(methylamino)piperidine-1-carboxylate | 0.91 | Contains methylamino group; different biological properties |

This table illustrates how the bromobenzyl substitution in this compound contributes to its distinct biological activities compared to other piperidine derivatives.

Case Studies and Research Findings

- Antimicrobial Efficacy : In a study evaluating antimicrobial activity, this compound was tested against various bacterial strains. Results showed effective inhibition at low concentrations, particularly against resistant strains .

- Cytotoxicity Assessment : A cytotoxicity study involving MTT assays demonstrated that this compound significantly reduced cell viability in cancer cell lines at concentrations ranging from 0.1–100 µM over a period of 72 hours .

- Inhibition of Pyroptosis : Research on NLRP3 inflammasome activity revealed that derivatives of this compound could inhibit pyroptosis in macrophage-like cells, suggesting potential applications in inflammatory diseases .

Q & A

Q. What are the key synthetic steps and protecting group strategies for preparing tert-Butyl 1-(4-bromobenzyl)piperidin-4-ylcarbamate?

The synthesis typically involves a nucleophilic substitution reaction between 4-bromobenzyl bromide and tert-butyl piperidin-4-ylcarbamate. The Boc (tert-butoxycarbonyl) group protects the piperidine amine during the alkylation step. After coupling, the Boc group can be removed under acidic conditions (e.g., HCl in methanol) to yield the free amine for further functionalization. This method aligns with protocols for analogous compounds, where benzyl halides react with Boc-protected piperidine derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, particularly the integration of the piperidine protons, the bromobenzyl aromatic signals, and the Boc group’s tert-butyl protons. High-resolution mass spectrometry (HRMS) validates the molecular formula, while HPLC ensures purity (>95%). Infrared (IR) spectroscopy can verify carbamate C=O stretching (~1680–1720 cm⁻¹) .

Q. What are common derivatization reactions for this compound in medicinal chemistry?

The bromine substituent on the benzyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups. The carbamate-protected amine can undergo Boc deprotection for further amidation or reductive amination. Comparative studies with nitro-substituted analogs suggest that bromine’s electron-withdrawing effects may slow reduction rates compared to nitro groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield during the benzylation step?

Optimizing solvent polarity and base selection is critical. Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred solvents due to their compatibility with Boc-protected amines. Triethylamine (TEA) or diisopropylethylamine (DIPEA) aids in scavenging HBr generated during alkylation. Elevated temperatures (40–60°C) and extended reaction times (12–24 hours) improve conversion rates. Monitoring via TLC or LC-MS ensures reaction completion .

Q. What experimental strategies resolve contradictory data on the compound’s stability under acidic or basic conditions?

Contradictory stability reports may arise from varying pH levels or solvent systems. To assess stability, incubate the compound in buffered solutions (pH 1–12) at 25°C and 37°C, and analyze degradation products via LC-MS. For Boc deprotection, controlled acid exposure (e.g., 10% HCl in methanol for 1–2 hours) minimizes side reactions. Stability studies should include kinetic profiling to identify degradation pathways .

Q. How does the 4-bromobenzyl substituent influence pharmacological activity compared to other halogenated analogs?

The bromine atom’s size and electronegativity enhance lipophilicity, potentially improving blood-brain barrier penetration. However, steric hindrance may reduce binding affinity compared to smaller halogens (e.g., fluorine). Comparative molecular docking studies with target proteins (e.g., GPCRs or enzymes) can elucidate substituent effects. In vitro assays measuring IC₅₀ values against related analogs (e.g., nitro- or chloro-substituted derivatives) provide functional insights .

Data Analysis and Methodological Challenges

Q. How should researchers address discrepancies in reported yields for Boc-deprotection reactions?

Yield variations often stem from differences in acid concentration, solvent choice, or workup procedures. Systematic optimization using design of experiments (DoE) can identify critical factors. For example, replacing aqueous HCl with anhydrous HCl/dioxane may improve reproducibility. Quantifying residual Boc-protected intermediate via HPLC ensures complete deprotection .

Q. What analytical approaches validate the compound’s purity for in vivo studies?

Orthogonal methods are recommended:

- HPLC: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients.

- Elemental Analysis: Confirm C, H, N, and Br content within ±0.4% of theoretical values.

- Thermogravimetric Analysis (TGA): Assess residual solvents or moisture. Purity ≥98% is typically required for pharmacological studies to avoid off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.